molecular formula C16H14BrNO4 B2654625 2-(4-bromo-2-formylphenoxy)-N-(2-methoxyphenyl)acetamide CAS No. 692273-57-7

2-(4-bromo-2-formylphenoxy)-N-(2-methoxyphenyl)acetamide

Cat. No. B2654625
CAS RN: 692273-57-7
M. Wt: 364.195
InChI Key: PCISOOLONRFEGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-2-formylphenoxy)-N-(2-methoxyphenyl)acetamide, also known as BFA, is a synthetic molecule that has a wide range of applications in scientific research. BFA is a small molecule that can be used to study the biochemical and physiological effects of various biological processes. BFA has been used in a variety of biological experiments, ranging from the study of protein-protein interactions to the study of drug-induced changes in gene expression. BFA has also been used to study the mechanisms of action of various drugs, such as antimalarial drugs, antibiotics, and anti-cancer drugs.

Scientific Research Applications

Synthesis and Pharmacological Assessment

A study explored the synthesis of acetamide derivatives, including structures similar to 2-(4-bromo-2-formylphenoxy)-N-(2-methoxyphenyl)acetamide, for potential pharmacological applications. These compounds were synthesized to evaluate their cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. The presence of bromo and other substituent groups in the phenoxy nucleus was found to contribute to their biological activities, suggesting a role in drug discovery and development (Rani et al., 2016).

Advanced Oxidation Processes

Another study investigated the effects of halide ions on the degradation of pharmaceutical compounds, highlighting the role of bromide in influencing the degradation rates. This research provides insights into the environmental fate of brominated compounds and their interactions with advanced oxidation processes, which could be relevant for understanding the environmental behavior of 2-(4-bromo-2-formylphenoxy)-N-(2-methoxyphenyl)acetamide (Li et al., 2015).

Chemoselective Acetylation in Drug Synthesis

Research on chemoselective acetylation using immobilized lipase has highlighted the utility of such processes in synthesizing intermediates for antimalarial drugs. This technique could be applicable for modifying compounds like 2-(4-bromo-2-formylphenoxy)-N-(2-methoxyphenyl)acetamide to enhance their drug-like properties or to produce intermediates for further chemical transformations (Magadum & Yadav, 2018).

Polymer Chemistry

The synthesis and polymerization of acetamide derivatives have been studied, particularly focusing on the incorporation of pharmacologically active moieties into polymers. This research could be extended to compounds like 2-(4-bromo-2-formylphenoxy)-N-(2-methoxyphenyl)acetamide for developing polymers with potential biomedical applications (Román & Gallardo, 1992).

Antioxidant Properties of Bromophenols

A study on bromophenols isolated from marine algae demonstrated significant antioxidant activities. Given the bromophenol component in 2-(4-bromo-2-formylphenoxy)-N-(2-methoxyphenyl)acetamide, similar antioxidant properties could be explored for potential applications in food preservation or pharmaceuticals (Li et al., 2012).

properties

IUPAC Name

2-(4-bromo-2-formylphenoxy)-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4/c1-21-15-5-3-2-4-13(15)18-16(20)10-22-14-7-6-12(17)8-11(14)9-19/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCISOOLONRFEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-2-formylphenoxy)-N-(2-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.